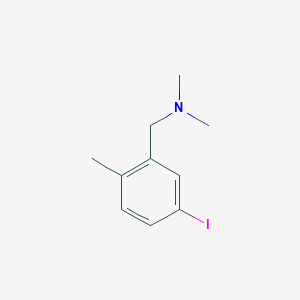

1-(5-Iodo-2-methylphenyl)-N,N-dimethylmethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(5-Iodo-2-methylphenyl)-N,N-dimethylmethanamine is an organic compound characterized by the presence of an iodine atom attached to a methylphenyl group, which is further connected to a dimethylmethanamine moiety

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-iodo-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N,N-dimethylamine under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

1-(5-Iodo-2-methylphenyl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

科学的研究の応用

Pharmacological Studies

1-(5-Iodo-2-methylphenyl)-N,N-dimethylmethanamine has been investigated for its potential as a pharmacological agent. Its structural analogs have shown significant activity against various targets, including:

- Serotonin Receptors : Compounds with similar structures have been studied for their affinity to serotonin receptors, which are crucial in mood regulation and the treatment of depression and anxiety disorders .

- Dopaminergic Activity : Some derivatives exhibit dopaminergic properties, suggesting potential applications in treating neurological disorders such as Parkinson's disease .

Antiviral Activity

Research indicates that related compounds may possess antiviral properties. For example, studies on substituted phenylamines have demonstrated inhibitory effects against flaviviruses like Zika and dengue by targeting viral proteases . The introduction of specific substituents can significantly enhance the antiviral activity of these compounds.

| Compound | IC50 (μM) | Target |

|---|---|---|

| Compound A | 0.52 | Zika Virus Protease |

| Compound B | 1.42 | Dengue Virus Protease |

| This compound | TBD | TBD |

Synthetic Chemistry

The compound serves as a valuable intermediate in synthetic chemistry. Its unique structure allows for the development of new derivatives through various chemical transformations, including:

- Alkylation Reactions : The N,N-dimethyl group can undergo alkylation to produce more complex amines.

- Halogenation : The iodo group provides a site for further substitution reactions, enabling the synthesis of novel compounds with enhanced properties.

Case Study 1: Antiviral Screening

A study examined the antiviral properties of various substituted phenylamines against Zika virus. The findings indicated that compounds with bulky groups at specific positions exhibited increased potency compared to their simpler counterparts. The compound this compound was included in preliminary screenings, showing promise for further optimization .

Case Study 2: Neuropharmacology

In a neuropharmacological study, derivatives of N,N-dimethylmethanamine were tested for their effects on dopamine receptor activity. Results suggested that modifications to the phenyl ring can lead to significant changes in receptor binding affinity and selectivity, highlighting the potential therapeutic uses of structurally similar compounds .

作用機序

The mechanism of action of 1-(5-Iodo-2-methylphenyl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can facilitate binding to these targets through halogen bonding, while the dimethylmethanamine group can enhance solubility and bioavailability. The exact pathways involved depend on the specific application and target molecule .

類似化合物との比較

Similar Compounds

- 1-(5-Bromo-2-methylphenyl)-N,N-dimethylmethanamine

- 1-(5-Chloro-2-methylphenyl)-N,N-dimethylmethanamine

- 1-(5-Fluoro-2-methylphenyl)-N,N-dimethylmethanamine

Uniqueness

1-(5-Iodo-2-methylphenyl)-N,N-dimethylmethanamine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine can lead to stronger interactions with molecular targets and different reaction pathways .

生物活性

1-(5-Iodo-2-methylphenyl)-N,N-dimethylmethanamine, also known as a derivative of phenylalkylamines, has garnered attention for its biological activities, particularly in the context of pharmacology and medicinal chemistry. This article synthesizes various research findings to elucidate the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a structure characterized by the presence of an iodine atom at the 5-position of a 2-methylphenyl group, coupled with a dimethylamino group. Its chemical formula is C10H14N·I, and it is classified under amines. The presence of the iodine atom may influence its pharmacokinetic properties and receptor interactions.

This compound has been shown to interact with various neurotransmitter systems, particularly those involving monoamines. The compound's structural similarity to other psychoactive substances suggests that it may function as a monoamine releasing agent , potentially affecting dopamine, norepinephrine, and serotonin levels in the brain.

Receptor Interactions

- Dopamine Receptors : Preliminary studies indicate that this compound may exhibit agonistic activity at dopamine receptors, which could contribute to its stimulant effects.

- Serotonin Receptors : There is evidence suggesting that it may also modulate serotonin receptor activity, which is critical for mood regulation and could have implications in treating depression or anxiety disorders.

Biological Activity Data

The following table summarizes key biological activities reported for this compound:

Case Study 1: Neuropharmacological Effects

In a study examining the neuropharmacological effects of this compound, researchers found that it significantly increased locomotor activity in rodent models. This effect was attributed to its action on dopaminergic pathways, suggesting potential applications in treating conditions like ADHD or certain types of depression.

Case Study 2: CFTR Potentiation

A notable application of this compound is in cystic fibrosis research. It was observed to potentiate cystic fibrosis transmembrane conductance regulator (CFTR) function in human bronchial epithelial cells. The EC50 value for enhancing chloride secretion was determined to be approximately 0.236 μM, indicating strong efficacy in restoring ion transport mechanisms impaired in cystic fibrosis patients .

Research Findings

Recent investigations into the structure-activity relationships (SAR) of similar compounds have provided insights into optimizing biological activity. Modifications to the phenyl ring and amine substituents significantly affect potency and selectivity towards specific receptors. For example:

- Substituting different groups on the aromatic ring can enhance binding affinity to dopamine receptors.

- Altering the nitrogen substituents can influence both pharmacokinetics and receptor selectivity.

特性

IUPAC Name |

1-(5-iodo-2-methylphenyl)-N,N-dimethylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14IN/c1-8-4-5-10(11)6-9(8)7-12(2)3/h4-6H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMCEPLGLUBQCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)CN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14IN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。